![molecular formula C16H17N3O4 B14892008 6-(2,5-dimethoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B14892008.png)
6-(2,5-dimethoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N/A” is a hypothetical chemical entity used for illustrative purposes in various scientific contexts. It does not correspond to any specific chemical substance but serves as a placeholder in discussions about chemical properties, reactions, and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Since “N/A” is a hypothetical compound, its synthetic routes and reaction conditions are not defined
Industrial Production Methods
In an industrial context, the production of chemical compounds typically involves scaling up laboratory procedures to larger volumes. This may include continuous flow processes, batch reactors, and the use of catalysts to enhance reaction efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Hypothetical compound “N/A” can undergo various types of chemical reactions, including:
Oxidation: The addition of oxygen or removal of hydrogen.
Reduction: The addition of hydrogen or removal of oxygen.
Substitution: The replacement of one atom or group with another.
Addition: The combination of two or more molecules to form a larger molecule.
Elimination: The removal of atoms or groups from a molecule to form a smaller molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the specific reaction and desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific nature of the hypothetical compound “N/A” and the type of reaction it undergoes. For example, oxidation might yield an oxide, while substitution could produce a derivative with a different functional group.
Applications De Recherche Scientifique
Chemistry
In chemistry, hypothetical compounds like “N/A” are used to illustrate reaction mechanisms, predict reaction outcomes, and design new synthetic pathways. They serve as models for understanding the behavior of real chemical substances.
Biology
Medicine
Industry
Mécanisme D'action
The mechanism of action of a hypothetical compound like “N/A” would involve its interaction with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways and result in specific physiological effects. The exact mechanism would depend on the structure and properties of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to “N/A” would include other hypothetical or model compounds used for illustrative purposes in scientific research. These might include generic placeholders like “X” or “Y” in chemical equations and reaction schemes.
Uniqueness
The uniqueness of “N/A” lies in its flexibility as a placeholder for any chemical entity. It allows scientists to discuss general principles and concepts without being constrained by the specifics of a real compound.
Conclusion
While “N/A” is not a real chemical substance, it plays a valuable role in scientific discussions and education. By serving as a flexible placeholder, it helps illustrate key concepts in chemistry, biology, medicine, and industry, facilitating a deeper understanding of the principles that govern chemical behavior and interactions.
Propriétés
Formule moléculaire |
C16H17N3O4 |
|---|---|
Poids moléculaire |
315.32 g/mol |
Nom IUPAC |
6-(2,5-dimethoxyphenyl)-1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C16H17N3O4/c1-17-13-9-19(8-11(13)15(20)18(2)16(17)21)12-7-10(22-3)5-6-14(12)23-4/h5-9H,1-4H3 |
Clé InChI |
XBMCMLVGAYZFJU-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CN(C=C2C(=O)N(C1=O)C)C3=C(C=CC(=C3)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


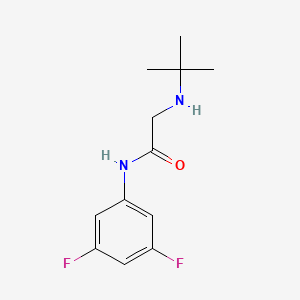


![5-Fluoro-2,2-dimethyl-8-(-2-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)vinyl)-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B14891948.png)
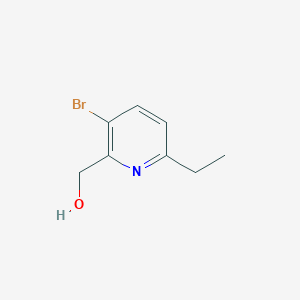
![(SP-4-1)-[1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-Hexadecafluoro-29H,31H-phthalocyaninato(2-)-|EN29,|EN30,|EN31,|EN32]copper](/img/structure/B14891954.png)
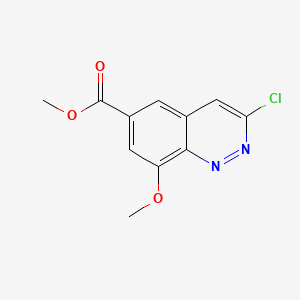


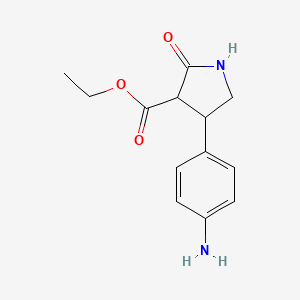
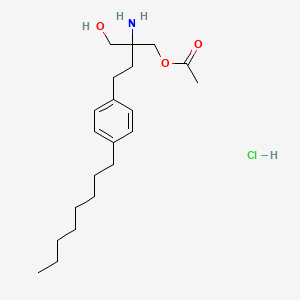
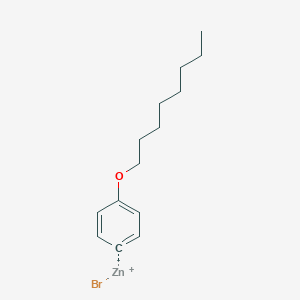
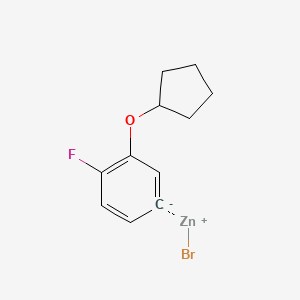
![1-(4-Ethoxy-phenyl)-3-(1-methyl-1H-benzoimidazol-2-yl)-1H-pyrrolo[2,3-b]quinoxalin-2-ylamine](/img/structure/B14891993.png)
